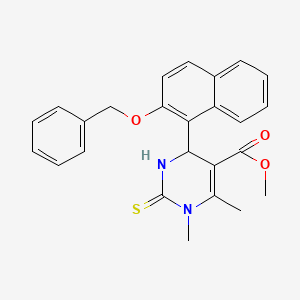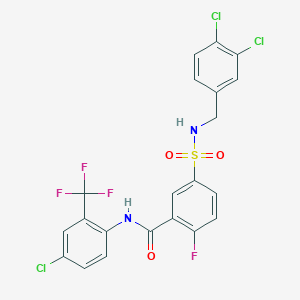
N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(N-(3,4-dichlorobenzyl)sulfamoyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chloro-2-(trifluoromethyl)phenyl)-5-(N-(3,4-dichlorobenzyl)sulfamoyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C21H13Cl3F4N2O3S and its molecular weight is 555.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Catalysis and Fluorination
The compound has been utilized in studies focusing on catalysis and fluorination. For instance, it is relevant in oxidative enantioselective α-fluorination of aliphatic aldehydes through N-heterocyclic carbene catalysis, offering high enantioselectivities (Li, Wu, & Wang, 2014). Additionally, it plays a role in amide-directed fluorination of C-H bonds mediated by iron, demonstrating broad substrate scope and functional group tolerance (Groendyke, AbuSalim, & Cook, 2016).
2. Synthesis of Organic Compounds
Research has involved the synthesis of various organic compounds using this chemical. For example, it's used in iodobenzene-mediated intramolecular oxidative coupling for synthesizing spirooxindoles (Yu, Ju, Wang, & Yu, 2011). It's also part of quantum mechanical studies of aromatic halogen-substituted sulfonamidobenzoxazole compounds, which are significant in developing novel inhibitor molecules (Mary et al., 2019).
3. Antimicrobial and Thermal Studies
The compound is included in antimicrobial and thermal studies of N-substituted sulfanilamide derivatives (Lahtinen et al., 2014). Additionally, it's part of the development of crystalline reagents for the synthesis of sulfur(VI) fluorides (Zhou et al., 2018).
4. Development of Fluorination Reagents
It has a role in the development of fluorination reagents, such as (perfluoroalkyl)phenyliodonium triflates and related compounds, expanding the scope of fluorine chemistry (Umemoto, 2014).
5. Electrophilic Fluorination
The compound is also significant in electrophilic fluorination studies, involving the synthesis of N-benzyl fluoroamines and exploring the role of fluorine in chemical reactions (Posakony & Tewson, 2002).
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-5-[(3,4-dichlorophenyl)methylsulfamoyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3F4N2O3S/c22-12-2-6-19(15(8-12)21(26,27)28)30-20(31)14-9-13(3-5-18(14)25)34(32,33)29-10-11-1-4-16(23)17(24)7-11/h1-9,29H,10H2,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQMKVCSXARZBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2982148.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)
![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)
![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)
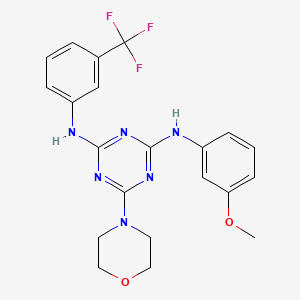
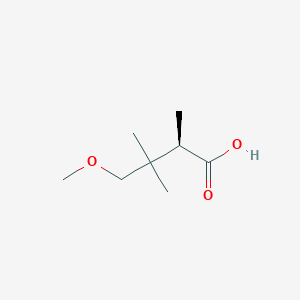
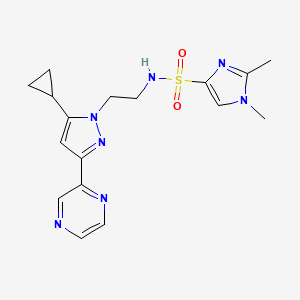
![Ethyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2982164.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
